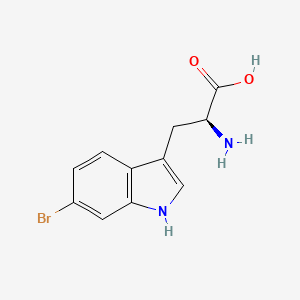

6-bromo-L-tryptophan

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAORYCZPERQARS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431894 | |

| Record name | 6-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-17-6 | |

| Record name | 6-Bromo-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-bromo-L-tryptophan solubility in aqueous and organic solvents

An In-depth Technical Guide to the Solubility of 6-bromo-L-tryptophan in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a halogenated derivative of the essential amino acid L-tryptophan. Understanding the solubility of this compound is critical for its application in drug discovery, peptide synthesis, and various biochemical assays. Due to the limited availability of extensive quantitative data for this compound, this guide synthesizes available information, provides context through comparison with the parent compound L-tryptophan, and details relevant experimental protocols for solubility determination.

Introduction to this compound

This compound is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids encoded in the genetic code.[1] Its structure is characterized by the presence of a bromine atom at the 6th position of the indole ring of L-tryptophan. This modification significantly influences its physicochemical properties, including lipophilicity and, consequently, its solubility profile.[2] Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of compounds.[1] this compound and other halogenated tryptophans are found in various marine organisms and are components of peptides with potent biological activities.[1]

Quantitative and Qualitative Solubility Data

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and utility in various experimental settings.[3] Below is a summary of the available solubility data for this compound.

Organic Solvents

Quantitative solubility data for this compound in organic solvents is limited. However, a specific value in dimethyl sulfoxide (DMSO) has been reported.

Table 1: Quantitative Solubility of this compound in an Organic Solvent

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified, but may involve warming to 60°C | 4.17 | 14.73 |

Qualitative assessments indicate that 6-bromo-DL-tryptophan is slightly soluble in acetic acid. Generally, as an amino acid derivative, it is expected to be soluble in polar solvents.

Aqueous Solvents

For context, the aqueous solubility of L-tryptophan at 25°C is approximately 11.4 g/L. The introduction of the bromine atom in this compound is expected to increase its lipophilicity, which may lead to a decrease in its aqueous solubility compared to L-tryptophan.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of compound characterization. The following are detailed methodologies for key experiments relevant to assessing the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Objective: To determine the saturated concentration of this compound in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the incubation period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining solid particles, either centrifuge the sample at a high speed and collect the supernatant or filter the sample through a syringe filter.

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV. A standard curve of known concentrations of this compound should be used for accurate quantification.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer.

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate

-

Plate shaker

-

Nephelometer or a plate reader capable of measuring turbidity

Procedure:

-

Prepare a series of dilutions of the this compound DMSO stock solution in the wells of a 96-well plate.

-

Rapidly add the aqueous buffer to each well to achieve the final desired concentrations.

-

Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Analytical Quantification by HPLC

Objective: To accurately measure the concentration of dissolved this compound in a solution.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, and UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 5 mM sodium acetate) and an organic modifier (e.g., acetonitrile). A common mobile phase for tryptophan analysis is a mixture of sodium acetate and acetonitrile (92:8, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Tryptophan and its derivatives have a characteristic UV absorbance around 280 nm. For tryptophan itself, a detection wavelength of 267 nm has been used.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the samples.

-

Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the filtered supernatant from the solubility experiment.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the thermodynamic solubility of this compound.

Tryptophan Metabolism and Potential Role of Analogs

Caption: A diagram showing the initial steps of the serotonin synthesis pathway from L-tryptophan and the potential interaction of this compound.

References

The Halogen's Touch: A Technical Guide to the Natural Sources and Biosynthesis of 6-Bromo-L-tryptophan in Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 6-bromo-L-tryptophan, a fascinating non-proteinogenic amino acid found in a diverse array of marine life. The incorporation of a bromine atom onto the tryptophan scaffold significantly alters its physicochemical properties, often bestowing potent biological activities upon the parent molecule. This guide details the known natural sources of this compound and its derivatives, delves into the intricate enzymatic machinery responsible for its biosynthesis, and provides detailed experimental protocols for its study.

Natural Sources of this compound and its Derivatives

This compound and its related brominated indole alkaloids are predominantly found in marine invertebrates, where they are thought to play a role in chemical defense. These compounds have been isolated from a variety of organisms, most notably marine sponges and cone snails. While quantitative data on the absolute abundance of these metabolites is often scarce in the literature, their presence is well-documented across several species.

Table 1: Selected Marine Sources of this compound and its Derivatives

| Marine Organism | Compound(s) Isolated |

| Sponges | |

| Thorectandra sp. | 6-bromo-1',8-dihydroaplysinopsin, 6-bromo-1'-hydroxy-1',8-dihydroaplysinopsin, 6-bromo-1'-methoxy-1',8-dihydroaplysinopsin, 6-bromo-1H-indole-3-carboxylic acid methyl ester.[1] |

| Smenospongia sp. | (-)-5-bromo-N,N-dimethyltryptophan, (+)-5-bromohypaphorine.[1] |

| Aplysina sp. | Derivatives containing brominated tryptophan are common. |

| Pachymatisma johnstoni | 6-Bromohypaphorine. |

| Geodia barretti | L-6-bromohypaphorine. |

| Cone Snails | |

| Conus imperialis | Heptapeptide containing L-6-bromotryptophan.[2][3] |

| Conus radiatus | Bromosleeper peptide (a 33-amino acid peptide) containing L-6-bromotryptophan.[2] |

| Conus bandanus | Conopeptide BnIIID containing bromotryptophan. |

| Tunicates | |

| Aplidium conicum | 6-Bromohypaphorine. |

| Nudibranchs | |

| Hermissenda crassicornis | 6-Bromohypaphorine. |

Biosynthesis of this compound: The Role of Tryptophan Halogenases

The biosynthesis of this compound is a fascinating example of enzymatic halogenation. The key players in this biological process are a class of enzymes known as flavin-dependent tryptophan halogenases (THs) . These enzymes catalyze the regioselective bromination of L-tryptophan at the C6 position of the indole ring.

The prevailing hypothesis is that many of these halogenated compounds are produced by symbiotic bacteria residing within the marine host organisms. Genera such as Actinobacteria and Chloroflexi have been implicated as the true producers of these potent molecules.

The Enzymatic Mechanism

Flavin-dependent halogenases typically operate as either one-component or two-component systems.

-

Two-Component Systems: These systems consist of a halogenase enzyme and a separate flavin reductase. The flavin reductase utilizes NADH or NADPH to reduce FAD to FADH₂, which is then used by the halogenase.

-

One-Component Systems: These enzymes contain both the flavin reductase and halogenase domains within a single polypeptide chain.

The general mechanism for the bromination of tryptophan by a flavin-dependent halogenase is as follows:

-

Flavin Reduction: A flavin reductase reduces FAD to FADH₂.

-

Formation of Hypobromous Acid: The halogenase binds FADH₂ and molecular oxygen to form a flavin hydroperoxide intermediate. This intermediate reacts with a bromide ion (Br⁻) to generate hypobromous acid (HOBr).

-

Electrophilic Aromatic Substitution: The highly reactive hypobromous acid is then channeled to the active site where L-tryptophan is bound. The enzyme precisely orients the tryptophan molecule so that the C6 position of the indole ring is susceptible to electrophilic attack by the brominating species, resulting in the formation of this compound.

Key Enzymes and Their Kinetic Properties

Several tryptophan halogenases have been characterized that exhibit 6-halogenation activity. While data for enzymes that exclusively produce this compound is limited, studies on related enzymes that catalyze C6-halogenation provide valuable insights into their efficiency.

Table 2: Kinetic Parameters of Tryptophan 6-Halogenases

| Enzyme | Source Organism | Substrate | kcat (min-1) | KM (µM) |

| BorH | Unidentified bacterium (from borregomycin A biosynthetic gene cluster) | L-Tryptophan (Chlorination) | 4.42 | 9.78 |

| SttH | Streptomyces toxytricini | L-Tryptophan | 1.53 | 21 |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound from marine sources, as well as a protocol for its enzymatic synthesis using an engineered halogenase.

Isolation and Purification of this compound Derivatives from Marine Sponges

This protocol is a generalized procedure based on common methods for isolating brominated alkaloids from sponges.

1. Sample Collection and Preparation:

- Collect sponge samples and freeze them immediately in liquid nitrogen or at -80°C to preserve the chemical integrity of the metabolites.

- Lyophilize the frozen sponge tissue to remove water.

- Grind the dried tissue into a fine powder.

2. Extraction:

- Extract the powdered sponge material exhaustively with a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v) at room temperature. Perform multiple extractions to ensure complete recovery of the compounds.

- Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Solvent Partitioning:

- Suspend the crude extract in a mixture of MeOH and water (9:1 v/v) and partition against hexane to remove nonpolar lipids.

- Separate the layers and evaporate the solvent from the MeOH/water layer.

- Further partition the resulting residue between butanol and water. The brominated alkaloids are typically enriched in the butanol fraction.

4. Chromatographic Purification:

- Subject the butanol fraction to column chromatography on a C18 reversed-phase silica gel.

- Elute the column with a stepwise gradient of decreasingly polar solvents, such as a water/MeOH gradient, starting with high water content.

- Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Combine fractions containing compounds of interest and subject them to further purification by semi-preparative or preparative reversed-phase HPLC until pure compounds are obtained.

5. Structure Elucidation:

- Determine the structure of the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMBC, HSQC, and high-resolution mass spectrometry (HRMS).

Enzymatic Synthesis of this compound using a Recombinant Tryptophan 6-Halogenase

This protocol describes the heterologous expression of a tryptophan 6-halogenase (e.g., Thal) in E. coli and its use for the preparative scale synthesis of this compound.

1. Gene Cloning and Expression Vector Construction:

- Synthesize the gene encoding the tryptophan 6-halogenase, codon-optimized for expression in E. coli.

- Clone the gene into a suitable expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged protein for easy purification.

- Co-transform the expression vector along with a plasmid containing a compatible flavin reductase gene (if using a two-component system) into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression and Purification:

- Grow the transformed E. coli in LB medium containing the appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

- Harvest the cells by centrifugation, resuspend them in lysis buffer, and lyse the cells by sonication.

- Clarify the lysate by centrifugation and purify the His-tagged halogenase using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

- Elute the protein with an imidazole gradient and dialyze the purified protein against a suitable storage buffer.

3. In Vitro Bromination Reaction:

- Set up the reaction mixture containing:

- Tris-HCl buffer (pH 7.5)

- L-tryptophan (e.g., 1 mM)

- Sodium bromide (NaBr) (e.g., 10 mM)

- FAD (e.g., 100 µM)

- NADH or NADPH (e.g., 2 mM)

- Purified flavin reductase (if required)

- Purified tryptophan 6-halogenase

- Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with gentle shaking.

- Monitor the progress of the reaction by HPLC analysis of aliquots taken at different time points.

4. Purification of this compound:

- Once the reaction is complete, quench it by adding an equal volume of acetonitrile or methanol to precipitate the enzymes.

- Centrifuge to remove the precipitated protein and filter the supernatant.

- Purify the this compound from the supernatant using reversed-phase HPLC.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. Investigation of brominated tryptophan alkaloids from two thorectidae sponges: Thorectandra and Smenospongia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel post-translational modification involving bromination of tryptophan. Identification of the residue, L-6-bromotryptophan, in peptides from Conus imperialis and Conus radiatus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Impact of 6-Bromo-L-Tryptophan on Conopeptide Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopeptides, a diverse array of small, disulfide-rich peptides isolated from the venom of marine cone snails (Conus species), have emerged as powerful pharmacological tools and promising drug leads due to their exceptional potency and selectivity for a wide range of ion channels, G-protein coupled receptors (GPCRs), and neurotransmitter transporters. A key feature contributing to the vast chemical and functional diversity of conopeptides is the extensive post-translational modification (PTM) of their amino acid residues. Among these modifications, the halogenation of tryptophan to form 6-bromo-L-tryptophan is a notable, albeit relatively rare, occurrence that significantly influences the peptide's properties.

This technical guide provides an in-depth exploration of the role of this compound in the structure and function of conopeptides. It consolidates current knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key workflows and pathways to serve as a comprehensive resource for researchers in the field.

Discovery and Occurrence of this compound in Conopeptides

The first documented instance of tryptophan bromination in a eukaryotic system was the identification of L-6-bromotryptophan in peptides from the venom of carnivorous marine cone snails.[1] This novel post-translational modification was discovered in a heptapeptide from the worm-hunting Conus imperialis and, more notably, in a 33-amino acid peptide from Conus radiatus known as the "bromosleeper" peptide, which induces a sleep-like state in mice.[1]

Subsequent research has identified this compound in other conopeptides, such as the BnIIID conopeptide from the molluscivorous Conus bandanus.[2] This peptide, belonging to the M-1 family of conotoxins, also features other PTMs, including γ-carboxyglutamate and C-terminal amidation.[2] The presence of this modification across different Conus species with varied feeding habits suggests a potentially conserved and functionally significant role.

The proposed mechanism for this modification involves the enzymatic action of a bromoperoxidase, which catalyzes the bromination of the tryptophan residue at the 6th position of the indole ring.[2] However, the precise physiological triggers and regulatory mechanisms governing this PTM in cone snails remain an active area of investigation.

Structural Implications of this compound

The introduction of a bulky, electronegative bromine atom to the tryptophan side chain can induce significant changes in the local and global structure of a conopeptide. While comprehensive quantitative data directly comparing the three-dimensional structures of brominated and non-brominated conopeptide analogues is limited in the current literature, we can infer the likely structural consequences based on fundamental principles of peptide chemistry and the available data.

Table 1: Predicted Structural Effects of this compound Incorporation

| Structural Parameter | Predicted Effect of Bromination | Rationale |

| Side Chain Volume | Increased | The van der Waals radius of bromine is significantly larger than that of hydrogen, leading to a bulkier side chain. |

| Hydrophobicity | Increased | The bromine atom enhances the nonpolar character of the indole ring, potentially influencing peptide folding and membrane interactions. |

| Electronic Properties | Altered | The electron-withdrawing nature of bromine modifies the electron density of the indole ring, which could affect aromatic stacking interactions and hydrogen bonding capabilities. |

| Conformational Rigidity | Potentially Increased | The steric bulk of the bromine atom may restrict the conformational freedom of the tryptophan side chain and the local peptide backbone. |

| Overall Fold | Potentially Altered | Changes in local structure and intermolecular interactions due to bromination could lead to subtle or significant alterations in the global fold of the conopeptide, impacting its interaction with target receptors. |

Further research, particularly high-resolution NMR spectroscopy and X-ray crystallography of synthetic brominated and non-brominated conopeptide pairs, is necessary to quantify these structural changes precisely.

Functional Consequences of this compound

The structural alterations induced by this compound are expected to have a direct impact on the biological activity of conopeptides. The "bromosleeper" peptide, for instance, exhibits potent sleep-inducing effects, suggesting a critical role for the brominated tryptophan in its interaction with its molecular target, which is thought to be a subtype of the NMDA receptor.

While direct comparative functional data is scarce, the known functions of conopeptides containing this compound provide insights into its potential roles.

Table 2: Functional Data for Conopeptides Containing this compound

| Conopeptide | Source Organism | Molecular Target(s) | Observed Biological Effect | Reference(s) |

| "Bromosleeper" Peptide | Conus radiatus | Unconfirmed, likely NMDA receptor subtypes | Induces a sleep-like state in mice. | |

| Heptapeptide | Conus imperialis | Unknown | No gross behavioral symptoms observed in mice. | |

| BnIIID | Conus bandanus | Unknown (M-superfamily conotoxins typically target ion channels) | Not yet determined. |

The current data highlights a significant knowledge gap regarding the precise functional role of this compound. To address this, future research should focus on the synthesis of both the brominated and non-brominated analogues of these conopeptides and their subsequent comparative analysis in relevant functional assays, such as electrophysiological recordings and receptor binding assays, to determine key parameters like IC50 and Ki values.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound-containing conopeptides.

Purification and Sequencing of Native Brominated Conopeptides

The initial step in characterizing a novel brominated conopeptide is its isolation from the crude venom of the cone snail.

Experimental Workflow for Conopeptide Discovery

Caption: Workflow for the discovery and initial characterization of novel conopeptides.

Protocol for Purification:

-

Venom Extraction: Crude venom is obtained from cone snails either by milking live specimens or by dissecting the venom duct from sacrificed animals. The venom is typically extracted in an aqueous solution containing acetonitrile and trifluoroacetic acid (TFA).

-

Chromatographic Separation: The crude venom extract is subjected to multi-step reverse-phase high-performance liquid chromatography (RP-HPLC) for fractionation.

-

Columns: C18 columns of varying dimensions (preparative, semi-preparative, and analytical) are commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically employed.

-

Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.

-

-

Fraction Analysis: Each fraction is analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to identify fractions containing peptides with isotopic patterns indicative of bromination (two major peaks separated by 2 Da, corresponding to the 79Br and 81Br isotopes).

Protocol for Sequencing:

-

Reduction and Alkylation: To facilitate sequencing, the disulfide bonds of the purified peptide are reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by alkylation of the free cysteine residues with iodoacetamide (IAA).

-

Edman Degradation: The primary sequence of the reduced and alkylated peptide is determined using automated Edman degradation. Note that post-translationally modified residues, including this compound, may not be identified by standard Edman chemistry.

-

Tandem Mass Spectrometry (MS/MS): To confirm the sequence and identify PTMs, the peptide is subjected to tandem mass spectrometry. Collision-induced dissociation (CID) or other fragmentation methods are used to generate fragment ions (b- and y-ions) that allow for the determination of the amino acid sequence and the localization of the bromotryptophan residue.

Chemical Synthesis of Brominated Conopeptides

Solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic brominated conopeptides for structural and functional studies.

Protocol for Solid-Phase Peptide Synthesis (Fmoc Chemistry):

-

Resin Preparation: A suitable solid support, such as Rink amide resin for C-terminally amidated peptides, is swelled in an appropriate solvent (e.g., dimethylformamide, DMF).

-

Amino Acid Coupling: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus.

-

Fmoc-protected amino acids are activated using a coupling reagent (e.g., HBTU/DIPEA/HOBt).

-

Racemic Fmoc-D,L-6-bromotryptophan is used for the incorporation of the brominated residue.

-

-

Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus is removed with a solution of piperidine in DMF.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane, water, and dithioethane).

-

Purification: The crude synthetic peptide is purified by RP-HPLC. The diastereomers resulting from the use of racemic this compound can often be separated at this stage.

-

Oxidative Folding: The purified linear peptide is subjected to oxidative folding conditions to form the correct disulfide bonds. This is typically achieved by air oxidation in a dilute aqueous buffer.

Structural Analysis by NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of conopeptides in solution.

Protocol for NMR Structure Determination:

-

Sample Preparation: A sample of the purified, folded conopeptide (typically 0.5-1.0 mg) is dissolved in a suitable buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O) at a controlled pH.

-

Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). These experiments include:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

COSY (Correlated Spectroscopy): To identify scalar-coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei.

-

-

Resonance Assignment: The NMR signals are assigned to specific protons and other nuclei in the peptide sequence.

-

Structure Calculation: The distance restraints from NOESY spectra, along with dihedral angle restraints derived from chemical shifts, are used in computational algorithms (e.g., simulated annealing) to calculate an ensemble of 3D structures consistent with the experimental data.

Functional Characterization by Electrophysiology

Electrophysiological assays are used to determine the effect of conopeptides on the activity of ion channels.

Protocol for Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the ion channel of interest. The oocytes are then incubated for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte expressing the target ion channel is placed in a recording chamber and perfused with a recording solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential, and ionic currents are elicited by applying voltage steps or by the application of a ligand.

-

-

Conopeptide Application: The brominated conopeptide is applied to the oocyte via the perfusion system at various concentrations.

-

Data Analysis: The effect of the conopeptide on the ion channel activity (e.g., inhibition or potentiation of the current) is measured. Dose-response curves are generated to determine the IC50 or EC50 of the peptide.

Signaling Pathway Modulation by Conopeptides

Caption: General signaling pathway modulated by conopeptides at ion channels and GPCRs.

Conclusion and Future Directions

The presence of this compound in conopeptides represents a fascinating example of how nature utilizes post-translational modifications to expand the chemical and functional diversity of its molecular arsenal. While the discovery of this modification has opened up new avenues of research, this technical guide highlights that our understanding of its precise role in conopeptide structure and function is still in its nascent stages.

The most critical gap in our knowledge is the lack of direct, quantitative comparisons between brominated conopeptides and their non-brominated counterparts. Future research efforts should be directed towards:

-

Comparative Structure-Activity Relationship (SAR) Studies: The synthesis and comprehensive analysis of brominated and non-brominated conopeptide pairs are essential to delineate the specific contributions of the bromine atom to structure, target affinity, and selectivity.

-

Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for tryptophan bromination in Conus will provide insights into the regulation of this PTM and may enable novel bioengineering approaches for peptide modification.

-

Exploration of Novel Brominated Conopeptides: Continued screening of Conus venoms, particularly from understudied species, is likely to reveal new conopeptides containing this compound, further expanding our knowledge of their diversity and therapeutic potential.

By addressing these key areas, the scientific community can unlock the full potential of this compound-containing conopeptides as valuable research tools and as leads for the development of novel therapeutics for a range of human diseases.

References

- 1. A novel post-translational modification involving bromination of tryptophan. Identification of the residue, L-6-bromotryptophan, in peptides from Conus imperialis and Conus radiatus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a Novel Conus bandanus Conopeptide Belonging to the M-Superfamily Containing Bromotryptophan - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-L-Tryptophan: A Versatile Building Block for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, has emerged as a significant scaffold in medicinal chemistry. Its unique physicochemical properties, conferred by the bromine substitution on the indole ring, make it a valuable precursor for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of this compound, covering its synthesis, chemical characteristics, and its burgeoning role in the development of novel therapeutic agents. Particular focus is placed on its application in the design of 5-HT2A receptor antagonists for neurological disorders and its potential as an inhibitor of the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1) for cancer therapy. This document aims to serve as a detailed resource, complete with experimental protocols, quantitative data, and visual representations of key biological pathways to facilitate further research and drug discovery efforts centered around this promising molecule.

Introduction

This compound is a non-proteinogenic amino acid that has garnered considerable attention in the field of drug discovery.[1] The introduction of a bromine atom at the 6-position of the indole ring significantly alters the electronic and steric properties of the tryptophan molecule, enhancing its binding affinity and selectivity for various biological targets.[2] This modification has been exploited to develop a range of derivatives with potential therapeutic applications, from treating neurological conditions to combating cancer.[3][4]

Naturally found in marine organisms, this compound and its derivatives are integral components of various bioactive peptides and alkaloids.[2] This natural precedent has inspired chemists to explore both chemical and enzymatic methods for its synthesis, enabling the production of this valuable building block for further derivatization and pharmacological evaluation.

This guide will delve into the synthetic methodologies for preparing this compound, explore its application in the development of 5-HT2A receptor antagonists and IDO1 inhibitors, and provide detailed experimental procedures and quantitative data to support researchers in this exciting area of therapeutic development.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired stereochemical purity, scalability, and environmental considerations.

Chemical Synthesis

Chemical synthesis typically involves the bromination of a protected L-tryptophan derivative. A general approach involves the following key steps:

-

Protection of the Amino and Carboxyl Groups: To prevent unwanted side reactions, the amino and carboxyl groups of L-tryptophan are typically protected. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group.

-

Bromination of the Indole Ring: The protected tryptophan is then subjected to electrophilic bromination. Various brominating agents can be used, such as N-bromosuccinimide (NBS), to achieve regioselective bromination at the 6-position of the indole ring. Reaction conditions, including solvent and temperature, are optimized to maximize the yield of the desired isomer.

-

Deprotection: The protecting groups are subsequently removed under appropriate conditions (e.g., acid treatment for Boc group removal and hydrolysis for ester cleavage) to yield this compound.

A representative workflow for the chemical synthesis is depicted below.

Enzymatic Synthesis

Enzymatic methods offer a highly stereoselective and environmentally friendly alternative to chemical synthesis. Tryptophan synthase and its engineered variants are commonly employed for this purpose.

A key enzymatic approach is the resolution of a racemic mixture of N-acetyl-6-bromotryptophan. This method involves the following steps:

-

Synthesis of Racemic N-acetyl-6-bromotryptophan: Racemic 6-bromotryptophan is first synthesized and then acetylated to yield N-acetyl-6-bromotryptophan.

-

Enzymatic Resolution: The racemic mixture is then treated with an acylase enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-6-bromotryptophan unreacted.

-

Separation: The resulting mixture of this compound and N-acetyl-D-6-bromotryptophan can then be separated based on their different physical and chemical properties.

Therapeutic Applications

The unique structure of this compound makes it a valuable starting material for the synthesis of various therapeutic agents. Two prominent areas of application are in the development of 5-HT2A receptor antagonists and IDO1 inhibitors.

5-HT2A Receptor Antagonists for Neurological Disorders

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target for the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Antagonists of this receptor can modulate serotonergic signaling and have shown therapeutic benefits.

Derivatives of 6-bromotryptamine, which can be synthesized from this compound, have been identified as potent 5-HT2A receptor antagonists. The 6-bromo substitution has been shown to be crucial for their activity.

Signaling Pathway of 5-HT2A Receptor Antagonism

Activation of the 5-HT2A receptor by its endogenous ligand, serotonin, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. 5-HT2A receptor antagonists block the binding of serotonin to the receptor, thereby inhibiting this signaling pathway.

Quantitative Data for 6-Bromotryptamine Derivatives

The antagonist activity of a series of N-acylated 6-bromotryptamine derivatives against the 5-HT2A receptor has been evaluated. The data highlights the importance of the acyl chain length for antagonist potency.

| Compound | Acyl Chain | 5-HT2A Receptor Antagonist Activity (% Inhibition at 10 µM) |

| 6-Bromo-N-acetyltryptamine | C2 | ~20% |

| 6-Bromo-N-propionyltryptamine | C3 | ~40% |

| 6-Bromo-N-butyryltryptamine | C4 | ~55% |

| 6-Bromo-N-pentanoyltryptamine | C5 | ~70% |

| 6-Bromo-N-hexanoyltryptamine | C6 | ~85% |

| 6-Bromo-N-heptanoyltryptamine | C7 | ~60% |

| 6-Bromo-N-octanoyltryptamine | C8 | ~45% |

| Data adapted from a study on 6-bromotryptamine derivatives. The positive control, ketanserin tartrate, showed approximately 95% inhibition at the same concentration. |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to a localized depletion of tryptophan and an accumulation of immunosuppressive kynurenine metabolites. This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the host's immune system. Therefore, inhibiting IDO1 is a promising strategy for cancer immunotherapy.

Tryptophan analogs are a major class of IDO1 inhibitors, and the unique structure of this compound makes it an attractive candidate for the development of novel IDO1 inhibitors.

Signaling Pathway of IDO1-Mediated Immune Suppression

IDO1-mediated tryptophan catabolism leads to two key immunosuppressive events:

-

Tryptophan Depletion: The depletion of the essential amino acid tryptophan in the tumor microenvironment leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase in T cells. This results in T cell anergy and apoptosis, thereby suppressing the anti-tumor immune response.

-

Kynurenine Production: The accumulation of kynurenine and its downstream metabolites acts as a ligand for the Aryl Hydrocarbon Receptor (AHR) on various immune cells. Activation of AHR promotes the differentiation of naïve T cells into regulatory T cells (Tregs) and suppresses the function of effector T cells and natural killer (NK) cells.

Quantitative Data for IDO1 Inhibitors

While specific IC50 values for this compound as an IDO1 inhibitor are not yet widely reported in the literature, the IC50 values of other tryptophan-based and related IDO1 inhibitors provide a benchmark for the potency of this class of compounds.

| Inhibitor | Type | hIDO1 IC50 |

| Epacadostat | Hydroxyamidine | 12 nM (cell-based) |

| Navoximod (NLG-919) | Imidazoisoindole | ~50 nM |

| Indoximod | 1-Methyl-D-tryptophan | Indirect inhibitor (IC50 ~70 nM for mTORC1 resuscitation) |

| 3-Aryl Indole Derivative | Indole | 7 µM |

| This table presents a selection of IDO1 inhibitors and their reported potencies to illustrate the therapeutic potential of targeting this enzyme. |

Experimental Protocols

Protocol for 5-HT2A Receptor Antagonist Activity Assay (Calcium Flux)

This protocol describes a cell-based functional assay to determine the antagonist activity of 6-bromotryptamine derivatives on the 5-HT2A receptor by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black-walled, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Serotonin (5-HT)

-

Test compounds (6-bromotryptamine derivatives)

-

Positive control antagonist (e.g., Ketanserin)

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Seeding: Seed the 5-HT2A expressing cells into the 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

-

Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the prepared dilutions of the test compounds or positive control to the respective wells. Incubate for 15-30 minutes at room temperature. c. Prepare a solution of serotonin (agonist) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). d. Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence. e. Inject the serotonin solution into the wells and continue to record the fluorescence signal for at least 60 seconds to capture the peak calcium response.

-

Data Analysis: a. Determine the peak fluorescence intensity for each well. b. Normalize the data to the response of the vehicle control (serotonin stimulation only). c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol for Enzymatic Resolution of Racemic N-acetyl-6-bromotryptophan

This protocol outlines a general procedure for the enzymatic resolution of racemic N-acetyl-6-bromotryptophan using an acylase.

Materials:

-

Racemic N-acetyl-6-bromotryptophan

-

Acylase from Aspergillus sp.

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Cobalt chloride (CoCl₂) solution (optional, as a cofactor)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Ethyl acetate

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column

Procedure:

-

Reaction Setup: Dissolve the racemic N-acetyl-6-bromotryptophan in the phosphate buffer. Adjust the pH to the optimal range for the acylase (typically around 7.5). Add the acylase enzyme and, if required, the CoCl₂ solution.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC. The goal is to reach approximately 50% conversion, indicating that the L-enantiomer has been fully hydrolyzed.

-

Work-up and Separation: a. Once the reaction is complete, stop the reaction by acidifying the mixture with HCl to a pH of around 2-3. This will precipitate the enzyme, which can be removed by centrifugation. b. Extract the aqueous solution with ethyl acetate. The N-acetyl-D-6-bromotryptophan will preferentially partition into the organic phase, while the more polar this compound will remain in the aqueous phase. c. Separate the layers. The aqueous layer containing this compound can be further purified, for example, by ion-exchange chromatography. The organic layer can be evaporated to recover the N-acetyl-D-6-bromotryptophan.

-

Analysis: Determine the enantiomeric excess (ee) of the final products using chiral HPLC.

Conclusion

This compound stands out as a highly versatile and valuable building block in the pursuit of novel therapeutic agents. Its amenability to both chemical and enzymatic synthesis provides a solid foundation for its widespread use in medicinal chemistry. The successful development of potent 5-HT2A receptor antagonists from 6-bromotryptamine derivatives underscores the potential of this scaffold in addressing complex neurological disorders. Furthermore, the emerging role of tryptophan analogs as IDO1 inhibitors opens up exciting new avenues for cancer immunotherapy, with this compound poised to be a key player in this field.

The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to further explore the therapeutic potential of this compound and its derivatives. Continued investigation into the structure-activity relationships of these compounds and their mechanisms of action will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The future of drug discovery will likely see an expanded role for halogenated natural product scaffolds like this compound, driving innovation in the treatment of a wide range of human diseases.

References

The Emerging Potential of 6-Bromo-L-Tryptophan in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, is emerging as a molecule of significant interest in the field of drug discovery. Naturally found in marine organisms as a post-translational modification in bioactive peptides, this compound and its derivatives are demonstrating a range of intriguing pharmacological activities. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, covering its synthesis, biochemical properties, and potential therapeutic applications. We delve into its role as a precursor for novel pharmaceuticals, its interaction with key biological targets, and present detailed experimental protocols for its synthesis and evaluation. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this promising scaffold.

Introduction

Tryptophan and its metabolites play crucial roles in human physiology, most notably as a precursor to the neurotransmitter serotonin.[1] The introduction of a bromine atom at the 6-position of the indole ring of L-tryptophan creates a unique chemical entity with altered electronic and steric properties. This modification has been shown to impart novel biological activities, making this compound a compelling starting point for the development of new therapeutic agents.[2]

Naturally occurring peptides containing this compound, such as those found in the venom of cone snails, have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, highlighting their potential in the treatment of neurological disorders characterized by excitotoxicity.[3][4] Furthermore, synthetic derivatives are being explored for their effects on serotonin metabolism and transport, suggesting applications in mood disorders and other central nervous system conditions.[5]

This guide will explore the synthesis of this compound, summarize the available quantitative data on its biological activity, provide detailed experimental methodologies, and visualize key signaling pathways where this molecule may exert its effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of new drug candidates.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | |

| Molecular Weight | 283.12 g/mol | |

| CAS Number | 52448-17-6 | |

| Appearance | Off-white solid | |

| Storage | Store at 0-8 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired scale, purity, and stereospecificity.

Chemical Synthesis

A common chemical approach involves the Horner-Wadsworth-Emmons reaction of a glycine-derived phosphonate with 6-bromoindole-3-carbaldehyde to form a dehydroamino acid intermediate. This is followed by asymmetric hydrogenation using a chiral catalyst to yield the desired L-enantiomer.

Another established method is the enzymatic optical resolution of a racemic mixture of N-acetyl-6-bromotryptophan. This process utilizes an aminoacylase enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the desired L-amino acid.

Enzymatic Synthesis

A two-stage, two-cell enzymatic process has been developed for the synthesis of 6,6'-dibromoindigo, where the first stage involves the conversion of L-tryptophan to this compound. This whole-cell biotransformation utilizes engineered E. coli expressing tryptophan 6-halogenase and flavin reductase.

Biological Activities and Potential Therapeutic Targets

The unique structure of this compound makes it a versatile scaffold for interacting with various biological targets.

NMDA Receptor Antagonism

Conopeptides containing modified tryptophan residues have been identified as potent antagonists of the NMDA receptor. Overactivation of NMDA receptors is implicated in a variety of neurological conditions, including stroke, epilepsy, and neurodegenerative diseases. The development of this compound-based NMDA receptor antagonists could offer a therapeutic strategy for these disorders.

Modulation of the Serotonergic System

Given its structural similarity to tryptophan, this compound is a candidate for modulating the serotonin synthesis pathway. The rate-limiting enzyme in this pathway is tryptophan hydroxylase (TPH). Inhibition of TPH can reduce serotonin levels and is a therapeutic strategy for conditions such as carcinoid syndrome. It is plausible that this compound or its derivatives could act as inhibitors of TPH or interact with the serotonin transporter (SERT), which is the primary target for many antidepressant medications.

Quantitative Data

While research into the specific biological activities of this compound is ongoing, preliminary data from related compounds provide a basis for its potential efficacy. Currently, there is a lack of comprehensive public data on the IC50, Ki, and binding affinity values for this compound itself against various targets. The following table presents data on a related conopeptide to illustrate the potential potency of such molecules.

| Compound | Target | Assay | Value | Source |

| Conantokin-R | NMDA Receptor | Inhibition of [³H]MK-801 binding | IC₅₀ = 93 nM |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound and its derivatives.

Enzymatic Synthesis of this compound (First Stage of 6,6'-Dibromoindigo Synthesis)

This protocol is adapted from the two-cell enzymatic synthesis of 6,6'-dibromoindigo.

Materials:

-

Engineered E. coli BL21(DE3) expressing a fusion of tryptophan 6-halogenase (SttH) and flavin reductase (Fre)

-

Luria-Bertani (LB) broth with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction buffer

-

L-tryptophan

-

Sodium bromide

-

Glucose

Procedure:

-

Starter Culture: Inoculate a single colony of the engineered E. coli into 5 mL of LB broth with the corresponding antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

-

Expression Culture: Inoculate 50 mL of LB broth with 1 mL of the overnight starter culture. Grow the cells at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Incubate the induced cultures at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. Wash the cell pellets with PBS (pH 7.4) and resuspend in the reaction buffer.

-

Whole-Cell Biotransformation:

-

Resuspend the harvested cell pellet in the reaction buffer to a final OD600 of 10.

-

Add L-tryptophan to a final concentration of 1-2 g/L.

-

Add sodium bromide to a final concentration of 2-4 g/L.

-

Add glucose to a final concentration of 5 g/L.

-

Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.

-

-

Product Isolation: After incubation, centrifuge the reaction mixture to pellet the cells. The supernatant containing this compound can then be collected for purification.

HPLC Purification of this compound

This is a general protocol for the reversed-phase HPLC purification of small molecules and peptides, which can be adapted for this compound.

Materials:

-

Crude this compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase HPLC column (analytical or preparative)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.22 µm or 0.45 µm filter before injection.

-

Mobile Phase Preparation:

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

Degas both buffers before use.

-

-

HPLC Method:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1 mL/min for analytical or as appropriate for preparative scale.

-

Detection: UV absorbance at 280 nm.

-

Gradient: A typical gradient would be a linear increase in Buffer B from 5% to 95% over 30-60 minutes. The optimal gradient should be determined empirically.

-

-

Fraction Collection: Collect fractions corresponding to the major peak observed on the chromatogram.

-

Post-Purification Processing: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

-

Purity Analysis: Confirm the purity of the final product by analytical HPLC and characterize its structure using mass spectrometry and NMR.

Biological Evaluation: NMDA Receptor Antagonism Assay

This protocol describes a method for assessing the NMDA receptor antagonist activity of a test compound by measuring the inhibition of [³H]MK-801 binding to rat brain membranes.

Materials:

-

Rat brain membranes

-

[³H]MK-801 (radioligand)

-

Test compound (e.g., this compound derivative)

-

Glutamate

-

Glycine

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrains according to standard protocols.

-

Binding Assay:

-

In a final volume of 0.5 mL, incubate the rat brain membranes (50-100 µg of protein) with 5 nM [³H]MK-801 in the presence of 10 µM glutamate and 10 µM glycine.

-

Add varying concentrations of the test compound to determine its inhibitory effect.

-

Incubate at room temperature for 2 hours.

-

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀ value). Non-specific binding is determined in the presence of a saturating concentration of a known NMDA receptor antagonist (e.g., 10 µM MK-801).

Signaling Pathways and Mechanisms of Action

To visualize the potential mechanisms of action of this compound, we present diagrams of two key signaling pathways.

Serotonin Synthesis Pathway

This pathway illustrates the conversion of tryptophan to serotonin, a key neurotransmitter involved in mood regulation. This compound, as a tryptophan analog, could potentially inhibit Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in this pathway.

Caption: Serotonin synthesis pathway and potential inhibition by this compound.

NMDA Receptor Signaling and Excitotoxicity

This diagram illustrates the role of the NMDA receptor in synaptic transmission and how its overactivation can lead to excitotoxicity. Conopeptides containing this compound have been shown to antagonize this receptor, preventing excessive calcium influx.

Caption: NMDA receptor signaling and antagonism by this compound peptides.

Future Directions and Conclusion

This compound represents a fascinating and underexplored area of medicinal chemistry. The preliminary evidence of its involvement in key neurological pathways, combined with its natural occurrence in bioactive peptides, strongly suggests its potential as a scaffold for the development of novel therapeutics.

Future research should focus on:

-

Systematic evaluation of biological activity: Comprehensive screening of this compound and its derivatives against a panel of relevant biological targets, including various NMDA receptor subtypes and components of the serotonergic system.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of derivatives to understand how modifications to the this compound scaffold affect potency and selectivity.

-

Pharmacokinetic and toxicological profiling: In-depth studies to assess the drug-like properties of promising lead compounds.

-

Elucidation of precise mechanisms of action: Detailed molecular studies to understand how these compounds interact with their targets and modulate downstream signaling pathways.

References

- 1. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA Receptor Antagonists for Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of Peptides Containing 6-Bromo-L-Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptides is a powerful strategy for enhancing their therapeutic potential. 6-bromo-L-tryptophan, a naturally occurring amino acid found in various marine organisms, particularly in conotoxins, has garnered significant interest.[1][2][3] The presence of the bulky and electronegative bromine atom on the indole ring can significantly influence the peptide's conformational preferences, stability, and biological activity. A thorough understanding of these conformational effects is crucial for the rational design of novel peptide-based therapeutics with improved pharmacological profiles.

This technical guide provides an in-depth overview of the conformational analysis of peptides containing this compound. It covers the key experimental techniques, presents relevant data for analysis, and outlines detailed protocols for researchers in the field of drug discovery and peptide science.

The Influence of this compound on Peptide Conformation

The introduction of a bromine atom at the 6th position of the tryptophan indole ring can induce significant conformational changes in a peptide backbone. These changes are primarily due to steric and electronic effects:

-

Steric Hindrance: The bulky bromine atom can restrict the rotational freedom around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds of the tryptophan side chain. This can favor specific rotameric populations and, in turn, influence the local backbone conformation.

-

Electronic Effects: The electron-withdrawing nature of the bromine atom can alter the electron density of the indole ring, potentially influencing non-covalent interactions such as cation-π and stacking interactions with other aromatic residues. These interactions play a critical role in stabilizing specific secondary and tertiary structures.

-

Hydrophobicity: The bromo-substituent increases the hydrophobicity of the tryptophan side chain, which can impact peptide folding and interaction with biological membranes or hydrophobic pockets of target proteins.

While specific quantitative data on the conformational preferences of this compound in various peptide scaffolds is not extensively available in public literature, studies on tryptophan-rich peptides and conotoxins provide a framework for understanding these effects. The conformational ensemble of a peptide containing this compound is likely to be more constrained compared to its non-brominated counterpart.

Data Presentation

Quantitative data from conformational analysis provides crucial insights into the three-dimensional structure of peptides. Although specific data for this compound containing peptides is sparse, the following tables present representative data for tryptophan-containing peptides, which can serve as a baseline for comparison and for understanding the types of parameters that are measured.

Table 1: Representative ¹H NMR Chemical Shifts for Tryptophan Residues in Peptides.

| Proton | Chemical Shift Range (ppm) | Notes |

| NH | 7.5 - 8.5 | Highly dependent on hydrogen bonding and solvent exposure. |

| Hα | 4.0 - 5.0 | Sensitive to backbone conformation (φ, ψ angles). |

| Hβ | 3.0 - 3.5 | Chemical shifts of Hβ2 and Hβ3 are influenced by the χ1 torsion angle. |

| Hδ1 | 7.0 - 7.5 | Aromatic proton on the indole ring. |

| Hε3 | 7.2 - 7.8 | Aromatic proton on the indole ring. |

| Hζ2 | 7.5 - 8.0 | Aromatic proton on the indole ring. |

| Hζ3 | 7.1 - 7.6 | Aromatic proton on the indole ring. |

| Hη2 | 7.3 - 7.8 | Aromatic proton on the indole ring. |

Note: Chemical shifts can vary significantly based on the local environment, secondary structure, and neighboring residues. The presence of the 6-bromo substituent is expected to cause shifts in the aromatic protons of the indole ring.

Table 2: Typical Dihedral Angle Restraints for Tryptophan in Different Secondary Structures.

| Dihedral Angle | α-Helix (°) | β-Sheet (°) |

| φ | -60 ± 10 | -120 ± 20 |

| ψ | -45 ± 10 | +120 ± 20 |

| χ1 | -60, 180, 60 | -60, 180 |

Note: These are idealized values. Actual values are determined from NMR experiments (e.g., using Karplus relationships for coupling constants and NOE data). The steric bulk of the 6-bromo substituent may favor a subset of these rotamers.[4]

Table 3: Representative Far-UV Circular Dichroism (CD) Data for Peptides with Different Secondary Structures.

| Secondary Structure | Wavelength Minima (nm) | Wavelength Maxima (nm) |

| α-Helix | ~222, ~208 | ~192 |

| β-Sheet | ~218 | ~195 |

| Random Coil | ~195 | - |

Note: The contribution of the aromatic side chain of tryptophan (and its bromo-derivative) to the far-UV CD spectrum can be significant and should be considered during data analysis.[5]

Experimental Protocols

A comprehensive conformational analysis of peptides containing this compound involves several key experimental stages, from synthesis to structural elucidation.

Peptide Synthesis

Peptides containing this compound are typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.

Protocol for Solid-Phase Peptide Synthesis (SPPS):

-

Resin Selection and Swelling:

-

Choose a suitable resin based on the C-terminal of the peptide (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

-

Fmoc-Deprotection:

-

Treat the resin with 20-50% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent such as HBTU/HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

-

Monitor the coupling efficiency using a qualitative method like the Kaiser test.

-

-

Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping mixture (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.

-

-

Repeat Deprotection and Coupling Cycles:

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups. The indole side chain of tryptophan is sensitive to oxidation, so scavengers like TIS are crucial.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for determining the three-dimensional structure of peptides in solution at atomic resolution.

Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffer solution) to a concentration of 0.5-2 mM.

-

Adjust the pH of the sample to the desired value.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H Spectrum: To check sample purity and folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for determining the 3D structure.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

-

¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve overlapping amide proton signals.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Resonance Assignment: Sequentially assign all proton and carbon resonances using the TOCSY, NOESY, and HSQC spectra.

-

NOE Restraint Generation: Integrate the cross-peak volumes in the NOESY spectra to derive interproton distance restraints.

-

Dihedral Angle Restraint Generation: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive φ dihedral angle restraints using the Karplus equation.

-

-

Structure Calculation:

-

Use the experimental distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, AMBER).

-

These programs use molecular dynamics and/or simulated annealing algorithms to generate an ensemble of structures that are consistent with the experimental data.

-

Validate the quality of the calculated structures using programs like PROCHECK-NMR.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.

Protocol for CD Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer). The buffer should be transparent in the far-UV region.

-

Determine the accurate concentration of the peptide solution using UV absorbance or amino acid analysis.

-

-

CD Data Acquisition:

-

Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Acquire spectra at a controlled temperature.

-

-

Data Processing and Analysis:

-

Subtract the spectrum of the buffer from the peptide spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

-

Computational Modeling

Molecular dynamics (MD) simulations can complement experimental data by providing insights into the dynamic behavior and conformational landscape of the peptide.

Protocol for Computational Modeling:

-

System Setup:

-

Generate the initial structure of the peptide, either from experimental data or through de novo modeling.

-

Parameterize the this compound residue for the chosen force field (e.g., AMBER, CHARMM).

-

Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.

-

-

Molecular Dynamics Simulation:

-

Minimize the energy of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to determine the dominant conformations, hydrogen bonding patterns, and dihedral angle distributions.

-

Calculate theoretical NMR and CD parameters from the simulation and compare them with experimental data for validation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the conformational analysis of a peptide containing this compound.

References

- 1. Characterization of a Novel Conus bandanus Conopeptide Belonging to the M-Superfamily Containing Bromotryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel post-translational modification involving bromination of tryptophan. Identification of the residue, L-6-bromotryptophan, in peptides from Conus imperialis and Conus radiatus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 5. Circular dichroism spectra of calcium channel antagonist omega-conotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chemoenzymatic Synthesis of 6-Bromo-L-Tryptophan: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction